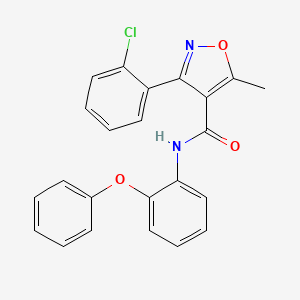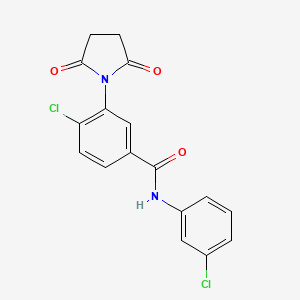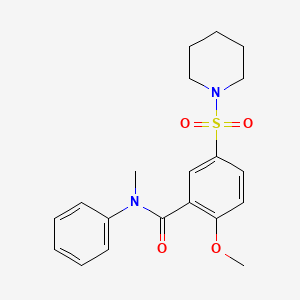![molecular formula C15H19N3O2S B4720994 1-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone CAS No. 675844-82-3](/img/structure/B4720994.png)
1-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
Overview
Description
1-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone, commonly known as ATB or Allylthiobutanol, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of ATB is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including PI3K/Akt, MAPK, and NF-κB. ATB has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
ATB has been found to have various biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and modulating lipid metabolism. Additionally, ATB has been found to have neuroprotective effects by reducing neuroinflammation and improving cognitive function.
Advantages and Limitations for Lab Experiments
ATB has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its stability and bioavailability can be a limitation, making it challenging to use in some experiments.
Future Directions
There are several future directions for the research of ATB, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, the use of ATB in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, ATB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ATB could lead to the development of new treatments for various diseases.
Scientific Research Applications
ATB has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that ATB can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. ATB has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Additionally, ATB has been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
1-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-5-8-18-13(11-7-6-9-20-11)16-17-14(18)21-10-12(19)15(2,3)4/h5-7,9H,1,8,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKITAFZAAHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675844-82-3 | |
| Record name | 1-((4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
![ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4720964.png)

![N-(4-bromophenyl)-2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B4720979.png)

![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4720991.png)
![N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4721000.png)
